2-(4-Chloro-3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Chloro-3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 4-chloro-3-fluoro-5-methylphenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-3-fluoro-5-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid derivative.
Reduction: Reduction reactions can convert the compound into its corresponding boronate ester.
Substitution: The compound can participate in substitution reactions, where the chloro or fluoro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate, typically under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-chloro-3-fluoro-5-methylphenylboronic acid.
Reduction: Formation of 4-chloro-3-fluoro-5-methylphenylboronate ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a probe in biological systems due to its boron content.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluoro-5-methylphenylboronic acid
- 4-Chloro-3-fluoro-5-methylphenylboronate ester
- 4-Chloro-3-fluoro-5-methylphenylboronate
Uniqueness
2-(4-Chloro-3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring structure, which imparts stability and reactivity. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis, distinguishing it from other similar boron-containing compounds.
Properties
Molecular Formula |
C13H17BClFO2 |
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Molecular Weight |
270.54 g/mol |
IUPAC Name |
2-(4-chloro-3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BClFO2/c1-8-6-9(7-10(16)11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
InChI Key |
DRLHGFNWEXAQQE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)Cl)C |
Origin of Product |
United States |
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